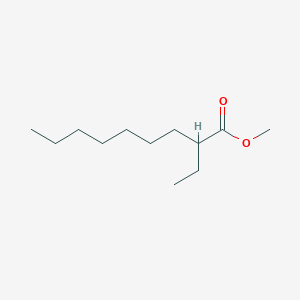![molecular formula C13H16N2O3 B14640556 {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 54126-86-2](/img/structure/B14640556.png)
{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an epoxide group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Epoxide Group: The epoxide group can be introduced through the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various substitution reactions, often involving halogenation followed by nucleophilic substitution.
Coupling with Pyrrolidine: The final step involves coupling the functionalized pyridine with pyrrolidine under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The epoxide group can undergo oxidation reactions, potentially forming diols or other oxidized products.
Reduction: Reduction reactions can target the pyridine ring or the epoxide group, leading to various reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated pyridine derivatives can be used as starting materials, with nucleophiles such as amines or thiols for substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the pyridine ring can produce piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The epoxide group is known to interact with various biological molecules, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, the epoxide group could form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects. The pyridine and pyrrolidine moieties could interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their pharmaceutical applications.
Benzimidazoles: These compounds contain a fused benzene and imidazole ring and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of {3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the epoxide group, in particular, provides unique reactivity that is not found in many similar compounds.
特性
CAS番号 |
54126-86-2 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
[3-(oxiran-2-ylmethoxy)pyridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-6-1-2-7-15)12-11(4-3-5-14-12)18-9-10-8-17-10/h3-5,10H,1-2,6-9H2 |
InChIキー |
VKLFXNPNHXNIEE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=N2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
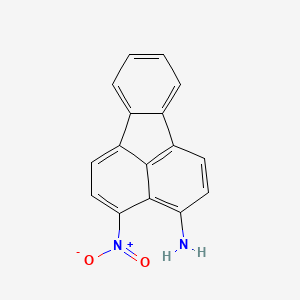

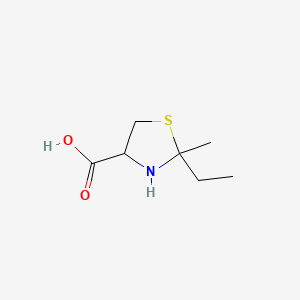

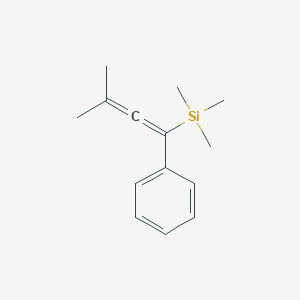
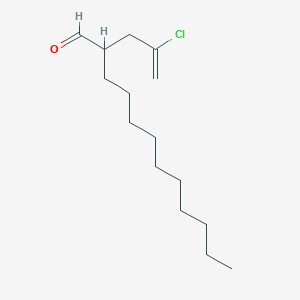
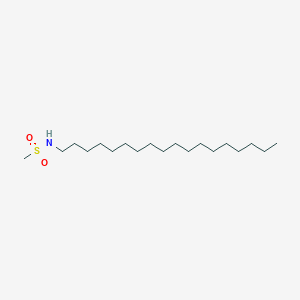
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
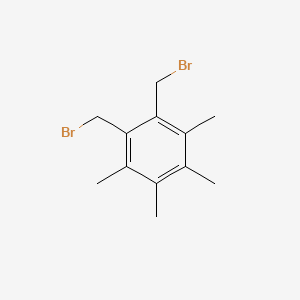
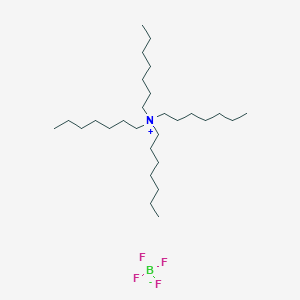
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
